![molecular formula C16H36N6O4S B14484398 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid CAS No. 63994-11-6](/img/structure/B14484398.png)
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes, pigments, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide involves the reaction of appropriate amines with diazonium salts. The reaction typically occurs under acidic conditions to stabilize the diazonium intermediate. The general synthetic route can be summarized as follows:
Formation of Diazonium Salt: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another amine to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Strict Temperature and pH Control: To optimize reaction conditions and prevent side reactions.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Including halogens and other electrophiles.
Major Products Formed
Oxidation Products: Include nitroso and nitro derivatives.
Reduction Products: Include primary and secondary amines.
Substitution Products: Include halogenated derivatives and other substituted azo compounds.
Aplicaciones Científicas De Investigación
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide involves the interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The azo group (N=N) plays a crucial role in these interactions, as it can undergo redox reactions and form reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
- 2-(1-amino-1-imino-2-methylpropan-2-yl)azo-2-methylpropanimidamide
Uniqueness
2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain and specific functional groups make it different from other similar azo compounds, leading to unique reactivity and applications.
Propiedades
Número CAS |
63994-11-6 |
|---|---|
Fórmula molecular |
C16H36N6O4S |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
2-[(1-amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid |
InChI |
InChI=1S/C16H34N6.H2O4S/c1-5-7-9-11-15(3,13(17)18)21-22-16(4,14(19)20)12-10-8-6-2;1-5(2,3)4/h5-12H2,1-4H3,(H3,17,18)(H3,19,20);(H2,1,2,3,4) |
Clave InChI |
XYVASAYRHDAJLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C(=N)N)N=NC(C)(CCCCC)C(=N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
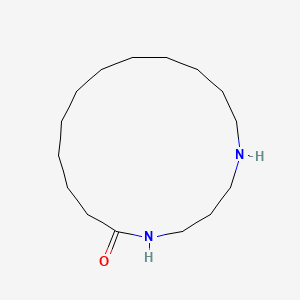
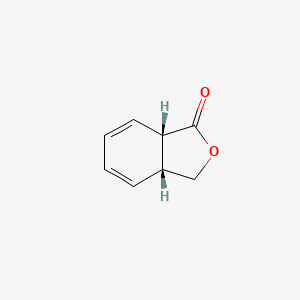

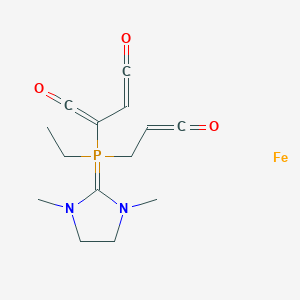
![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)
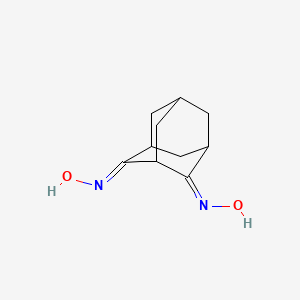
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
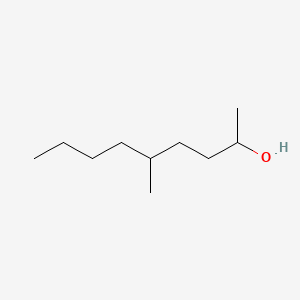
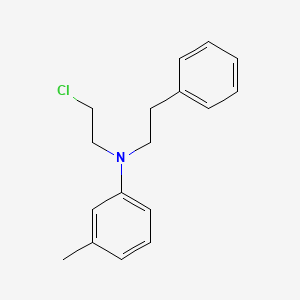
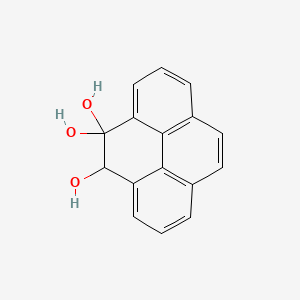
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)
